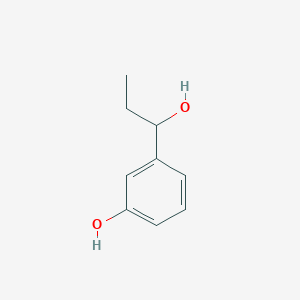

3-(1-Hydroxypropyl)phenol

Description

Contextualization within Phenolic Alcohol Chemistry

3-(1-Hydroxypropyl)phenol belongs to the class of organic compounds known as phenolic alcohols. These molecules are characterized by the presence of at least one hydroxyl (–OH) group directly bonded to an aromatic ring, a defining feature of phenols, and at least one hydroxyl group attached to a saturated carbon atom, characteristic of alcohols. libretexts.orgbyjus.com This dual functionality imparts a unique chemical reactivity to the compound.

The hydroxyl group attached to the benzene (B151609) ring in phenols makes them generally more acidic than alcohols. wikipedia.org The oxygen atom's lone pairs in the hydroxyl group delocalize into the aromatic ring, stabilizing the corresponding phenoxide ion. ksu.edu.sa In contrast, the hydroxyl group on the aliphatic side chain of this compound behaves like a typical secondary alcohol. The position of the hydroxypropyl group at the meta-position of the phenol (B47542) ring influences its electronic properties and reactivity in comparison to its ortho- and para-isomers. ontosight.ai

The presence of both a phenolic and an alcoholic hydroxyl group allows for a variety of chemical transformations. The phenolic hydroxyl can undergo reactions such as etherification and esterification, while the secondary alcohol on the propyl chain can be oxidized to a ketone. ksu.edu.sa This versatility makes this compound and related compounds valuable intermediates in organic synthesis.

Historical Context of Structural Elucidation and Early Studies on this compound

Early investigations into the structure and synthesis of phenolic compounds laid the groundwork for understanding molecules like this compound. The structural elucidation of lignin (B12514952), a complex polymer found in wood, revealed the prevalence of phenylpropanoid units, which are structurally related to this compound. rsc.org For instance, studies by Hibbert and coworkers in the late 1930s and early 1940s on the hydrogenolysis of wood led to the isolation of compounds such as 4-(3-hydroxypropyl)-2-methoxyphenol, confirming the phenylpropanoid structure within lignin. rsc.org

More specific research on this compound and its derivatives has been driven by their potential applications. For example, a related compound, 3-(2-Amino-1-hydroxypropyl)phenol, also known as metaraminol, has been studied for its sympathomimetic properties. smolecule.comontosight.ai The synthesis of such compounds often starts from precursors like 3-hydroxybenzaldehyde (B18108). ontosight.ai

A formal synthesis of 3-propylphenol, a derivative of the title compound, was reported starting from anacardic acid, a component of cashew nut shell liquid (CNSL). ajol.info This work highlights the use of renewable resources in synthesizing valuable phenolic compounds. The synthesis involved the transformation of 3-hydroxybenzaldehyde, demonstrating a key synthetic route that could be adapted for this compound. ajol.info

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical syntheses.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 194545-44-3 ((S)-enantiomer) |

Table 1: Chemical and Physical Properties of this compound. Data sourced from various chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxypropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEWBWNQZUJOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Hydroxypropyl Phenol and Its Analogues

Established Synthetic Pathways to 3-(1-Hydroxypropyl)phenol

The creation of this compound can be achieved through both chemical synthesis from precursor compounds and isolation from natural biological sources.

Chemical Synthesis from Precursor Compounds

A notable pathway for the synthesis of this compound involves the use of components from cashew nut shell liquid (CNSL), a renewable and readily available resource. ajol.inforesearchgate.net One approach begins with the extraction of anacardic acid from CNSL, which is then decarboxylated to yield cardanol (B1251761). ajol.info The cardanol is subsequently hydrogenated and the phenolic group is protected to form 3-pentadecylphenyl acetate. Through a series of reactions including benzylic oxidation, reduction, and dehydration, 3-(pentadec-1-en-1-yl)phenol is formed. Ozonolysis of this intermediate yields 3-hydroxybenzaldehyde (B18108). ajol.info This aldehyde serves as a key precursor, which can then be reacted with ethylmagnesium bromide in a Grignard reaction to produce this compound. ajol.info

Another synthetic route starts with 3-hydroxybenzaldehyde and utilizes a reaction with ethylmagnesium bromide in a solvent mixture of anhydrous tetrahydrofuran (B95107) (THF) and toluene (B28343) to form the intermediate this compound. This intermediate can then be catalytically hydrogenated to yield 3-propylphenol.

Furthermore, the synthesis of a related compound, 3-(2-Amino-1-hydroxypropyl)phenol, also known as Meta-Hydroxynorephedrine, begins with the precursor 3-hydroxybenzaldehyde. ontosight.ai

Isolation from Natural Sources

This compound and its analogues have also been identified and isolated from natural sources, particularly from fungal cultures. For instance, new benzene (B151609) derivatives, including 3-(1-hydroxypropyl) phenol (B47542), have been isolated from cultures of the ascomycete Daldinia concentrica. researchgate.netresearchgate.net Specifically, a known analogue, 2-hydroxymethyl-3-(1-hydroxypropyl) phenol, was isolated from this fungus. researchgate.netnih.govmdpi.com

Derivatization Strategies for the this compound Core Structure

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives. These strategies primarily focus on the phenolic moiety and the 1-hydroxypropyl side chain.

Functional Group Interconversions on the Phenolic Moiety

The phenolic hydroxyl group is a key site for derivatization. Classical strategies include modifying this hydroxyl group or introducing new functional groups onto the phenolic ring. nih.gov However, these classical methods for derivatization on the phenolic ring can sometimes lack regioselectivity. nih.gov More advanced strategies are being developed for the regioselective activation of the aromatic C-H bond of phenols. nih.gov

Transformations of the 1-Hydroxypropyl Side Chain

The 1-hydroxypropyl side chain also presents opportunities for chemical transformations. For example, the hydroxyl group can be a target for various reactions. In the context of lignin-derived compounds, which share structural similarities, the propyl side-chain can undergo hydrodeoxygenation and cracking. scielo.br For instance, 4-(3-hydroxypropyl)phenols can be converted to other compounds through the loss of the hydroxyl group in the side chain or cleavage of the Cβ–Cγ bond. scielo.br

Exploration of Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogues is increasingly being viewed through the lens of green chemistry, which emphasizes the use of renewable resources, energy efficiency, and waste reduction. The use of cashew nut shell liquid (CNSL), a waste product from the cashew industry, as a starting material is a prime example of this approach. rsc.orgnih.gov Research has focused on developing greener synthetic procedures, for instance, by using dimethyl carbonate (DMC) as a green solvent and reagent in the transformation of related model compounds. rsc.org The use of catalytic methods, such as those involving zeolites for the deconstruction of lignin (B12514952) model compounds, also aligns with green chemistry principles by offering milder reaction conditions and improved selectivity. nih.gov

Interactive Data Table: Synthetic Precursors and Natural Sources

| Compound | Precursor/Source | Synthetic Method/Isolation | Reference |

| This compound | 3-Hydroxybenzaldehyde | Grignard Reaction | ajol.info, |

| This compound | Daldinia concentrica | Isolation from fungal culture | researchgate.net, researchgate.net |

| 3-Hydroxybenzaldehyde | Anacardic Acid (from CNSL) | Multi-step chemical synthesis | ajol.info |

| 2-Hydroxymethyl-3-(1-hydroxypropyl)phenol | Daldinia concentrica | Isolation from fungal culture | researchgate.net, nih.gov, mdpi.com |

Interactive Data Table: Derivatization Strategies

| Core Structure | Derivatization Site | Transformation | Example Product/Analogue | Reference |

| This compound | Phenolic Moiety | Hydroxyl group modification, ring substitution | Various derivatives | nih.gov |

| 4-(3-Hydroxypropyl)phenol | 1-Hydroxypropyl Side Chain | Deoxygenation, C-C bond cleavage | 4-Propylphenols, 4-ethylphenols | scielo.br |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1 Hydroxypropyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural assignment of 3-(1-Hydroxypropyl)phenol can be achieved.

Comprehensive Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display complex multiplets for the protons on the benzene (B151609) ring. The protons on the propyl side chain, specifically the methine proton adjacent to the hydroxyl group and the methylene (B1212753) and methyl protons, would appear in the aliphatic region of the spectrum. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration and often appears as a broad singlet.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. The spectrum would show distinct signals for each of the nine carbon atoms in this compound. The carbons of the aromatic ring would resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom attached to the phenolic hydroxyl group is expected to be the most downfield among the aromatic carbons. The carbons of the propyl side chain would appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 6.6 - 7.2 | m | - |

| -CH(OH)- | 4.5 - 4.7 | t | 6-7 |

| -CH₂- | 1.6 - 1.8 | p | 7-8 |

| -CH₃ | 0.8 - 1.0 | t | 7-8 |

| Ar-OH | Variable | br s | - |

| -CH(OH)- | Variable | br s | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (aromatic) | 155 - 158 |

| C-CH(OH)- (aromatic) | 140 - 143 |

| Aromatic CH | 113 - 130 |

| -CH(OH)- | 70 - 75 |

| -CH₂- | 30 - 35 |

| -CH₃ | 10 - 15 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the methine proton of the propyl group and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons. This confirms the sequence of the propyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton at ~4.6 ppm would show a correlation to the carbon at ~72 ppm, confirming the -CH(OH)- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the propyl side chain and the aromatic ring. A correlation between the methine proton of the propyl group and the aromatic carbon at the point of attachment would be expected, confirming the position of the substituent on the phenol (B47542) ring.

Solid-State NMR for Complexation Studies (e.g., with Cyclodextrins for related phenolic acids)

Solid-state NMR (ssNMR) is a valuable tool for studying the structure and dynamics of molecules in the solid phase. In the context of phenolic compounds, ssNMR can be employed to investigate complexation phenomena, for instance, with cyclodextrins. pdx.edu While specific studies on this compound may not be readily available, research on related phenolic acids demonstrates the utility of this technique. springernature.com

When a phenolic compound forms an inclusion complex with a cyclodextrin (B1172386), changes in the chemical environment of both the host and guest molecules can be observed in the ssNMR spectra. pdx.edu These changes in chemical shifts can provide information about the geometry of the complex and the specific interactions, such as hydrogen bonding, that stabilize the assembly. pdx.edu This approach could be applied to study the potential inclusion of the propyl-phenol moiety of this compound within a cyclodextrin cavity, which could be relevant for applications in formulation and delivery.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for the unambiguous determination of the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass for the molecular ion of this compound (C₉H₁₂O₂) can be calculated and compared with the experimental value to confirm the molecular formula.

Calculated Exact Mass for C₉H₁₂O₂

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 153.08591 |

| [M+Na]⁺ | 175.06785 |

| [M-H]⁻ | 151.07101 |

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragment Ions

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation is expected to be influenced by the presence of the phenolic hydroxyl group and the alkyl alcohol side chain.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve:

Loss of water: A common fragmentation for alcohols, leading to the formation of a carbocation.

Cleavage of the C-C bond adjacent to the hydroxyl group on the side chain (alpha-cleavage).

Cleavage of the bond between the aromatic ring and the side chain.

Ring fragmentation characteristic of phenolic compounds.

By analyzing the masses of the resulting fragment ions, the connectivity and structural features of the parent molecule can be pieced together, corroborating the information obtained from NMR spectroscopy.

Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (DI-ESI-MS/MS) for Monolignol Oxifunctionalization Studies

Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (DI-ESI-MS/MS) is a high-throughput analytical method for the identification and quantification of monolignols and their oxidized derivatives. rsc.orgresearchgate.net This technique is particularly valuable due to its soft ionization, which typically preserves the molecular ion, and its ability to generate characteristic fragmentation patterns for structural elucidation. rsc.org For phenolic compounds like this compound, analysis is optimally performed in negative ion mode, as the phenolic hydroxyl group is readily deprotonated. rsc.org

In a typical analysis, the deprotonated molecule [M-H]⁻ is generated in the ESI source. For this compound (molar mass 152.19 g/mol ), this parent ion is observed at a mass-to-charge ratio (m/z) of 151. Subsequent collision-induced dissociation (CID) of this parent ion provides structural information.

Based on the analysis of its isomer, 4-(1-Hydroxypropyl)phenol, a predictable fragmentation pathway can be proposed. rsc.org The fragmentation is primarily driven by the hydroxypropyl side chain. The major fragmentation pathways would involve the loss of neutral molecules such as water (H₂O) and propene (C₃H₆), or cleavage of the C-C bond in the side chain.

Table 1: Proposed DI-ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 151 | 133 | H₂O (18 Da) | Ion resulting from dehydration |

| 151 | 121 | CH₂O (30 Da) | Ion from cleavage of the Cα-Cβ bond |

| 151 | 107 | C₂H₄O (44 Da) | Ion from cleavage and rearrangement |

This table is predictive, based on established fragmentation patterns for isomeric and related phenolic compounds.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds present. openstax.orgadichemistry.com The FTIR spectrum of this compound is expected to show distinct bands corresponding to its phenolic and secondary alcohol functionalities, as well as its aromatic ring.

The most prominent feature is a broad absorption band in the high-wavenumber region, resulting from the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. openstax.org The broadness of this peak is due to intermolecular hydrogen bonding. adichemistry.com The aromatic nature of the compound is confirmed by C=C stretching vibrations within the ring and C-H stretching from the hydrogens attached to the ring. A strong C-O stretching band from both the phenol and alcohol groups is also a key diagnostic feature. openstax.orgvanderbilt.edu

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3550 - 3200 | O-H stretch | Phenol & Alcohol (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 2970 - 2850 | C-H stretch | Alkyl (propyl chain) | Medium |

| 1600 - 1585 & 1500 - 1400 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1260 - 1180 | C-O stretch | Phenol | Strong |

| 1150 - 1050 | C-O stretch | Secondary Alcohol | Strong |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic (meta-substituted) | Strong |

Data is based on established correlation tables for organic functional groups. ucla.eduvscht.cz

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this reason, symmetric and non-polar bonds often produce strong Raman signals.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Molecules containing π-electron systems, such as the benzene ring in this compound, absorb UV light to promote electrons from a lower energy molecular orbital to a higher energy one. researchgate.net

Phenols typically exhibit two main absorption bands in the UV region arising from π → π* transitions. docbrown.info The first, more intense band (often called the E2-band) appears at a shorter wavelength (around 210-220 nm), while the second, less intense band (B-band) appears at a longer wavelength (around 270-280 nm). docbrown.infonist.gov The presence of an alkyl substituent on the benzene ring generally causes a small bathochromic (red) shift. For a meta-substituted phenol like this compound, the effect on the absorption maximum is expected to be minimal compared to the parent phenol molecule.

Table 3: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition | Chromophore |

| ~215 | High | Methanol/Ethanol | π → π* (E2-band) | Benzene Ring |

| ~275 | Moderate | Methanol/Ethanol | π → π* (B-band) | Benzene Ring |

Predicted values are based on data for phenol and other substituted phenols. researchgate.netdocbrown.info

X-ray Diffraction for Crystal Structure and Absolute Configuration Determination

For a chiral molecule like this compound (which has a stereocenter at the C1 position of the propyl chain), single-crystal XRD using anomalous dispersion can unambiguously determine the absolute configuration (R or S) of a specific enantiomer.

While a specific crystal structure for this compound has not been reported in the surveyed literature, an XRD analysis would yield key crystallographic data. This data typically includes:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). mdpi.com

Space Group: The specific symmetry group describing the arrangement of molecules in the unit cell. mdpi.com

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). cambridge.org

Atomic Coordinates: The precise (x, y, z) position of every atom within the unit cell.

This information allows for the complete elucidation of the solid-state structure, including intermolecular interactions like hydrogen bonding and π-π stacking, which govern the material's physical properties. mdpi.com

Reaction Mechanisms and Reactivity Profile of 3 1 Hydroxypropyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant feature of the molecule, significantly influencing its acidic properties and the reactivity of the aromatic ring.

Phenols are weakly acidic compounds that can donate the proton from the hydroxyl group to a base, establishing an equilibrium with the corresponding phenoxide ion. The acidity of phenols is significantly greater than that of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. The negative charge on the oxygen atom is delocalized into the aromatic π-system, spreading the charge over the ortho and para positions of the ring.

For phenol (B47542), the pKₐ in aqueous solution is approximately 9.99. nih.gov The presence of the 1-hydroxypropyl group at the meta position, which is a weakly electron-donating group (EDG) through induction, is expected to have a minor effect on the acidity. Electron-donating groups generally slightly decrease the acidity of phenols by destabilizing the phenoxide ion, resulting in a slightly higher pKₐ compared to unsubstituted phenol.

The equilibrium is represented by the following equation: C₆H₄(OH)(CH(OH)CH₂CH₃) + H₂O ⇌ C₆H₄(O⁻)(CH(OH)CH₂CH₃) + H₃O⁺

The formation of the phenoxide ion is crucial for many reactions, as the phenoxide is a much stronger nucleophile than the neutral phenol.

Table 1: Acidity of Phenol and Related Compounds

| Compound | pKₐ (in water) | Effect of Substituent |

|---|---|---|

| Phenol | 9.99 | Reference |

| m-Cresol | 10.09 | Weakly deactivating (-CH₃) |

| 3-(1-Hydroxypropyl)phenol | Predicted to be slightly >10 | Weakly deactivating (-CH(OH)R) |

| m-Nitrophenol | 8.40 | Strongly activating (-NO₂) |

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring determine the position of the incoming electrophile and the rate of reaction. libretexts.org In this compound, two groups influence this regioselectivity: the hydroxyl (-OH) group and the 1-hydroxypropyl group.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. aakash.ac.in Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance. This donation significantly stabilizes the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions. organicchemistrytutor.comyoutube.com

1-Hydroxypropyl Group: This alkyl-based group is considered a weakly activating group and is also an ortho, para-director relative to its own position. Its activating effect is primarily due to the electron-donating inductive effect of the alkyl chain.

When both groups are present on the ring, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the -OH group. The positions are C2, C4, and C6. The C5 position is meta to the -OH group and ortho to the 1-hydroxypropyl group. Given the superior activating strength of the hydroxyl group, substitution is strongly favored at positions 2, 4, and 6. uci.edu Steric hindrance from the 1-hydroxypropyl group at C3 might slightly disfavor substitution at the C2 and C4 positions compared to the C6 position.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-Donating (Resonance) | Strongly Activating | ortho, para |

| -CH(OH)R (Alkyl alcohol) | Electron-Donating (Inductive) | Weakly Activating | ortho, para |

| -NO₂ (Nitro) | Electron-Withdrawing | Strongly Deactivating | meta |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Weakly Deactivating | ortho, para |

Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones, or result in the loss of aromaticity through dearomatization pathways. pearson.com

Oxidation to Quinones: The oxidation of phenols to quinones typically requires a strong oxidizing agent. For a phenol to be oxidized to a quinone, it generally needs to be at least a di-hydroxybenzene (hydroquinone or catechol). However, some powerful oxidants can achieve oxidation and hydroxylation simultaneously. For instance, oxidation of phenols with reagents like o-iodoxybenzoic acid (IBX) can regioselectively install a second hydroxyl group and then oxidize the resulting catechol intermediate to an o-quinone. nih.gov The oxidation process often involves radical intermediates. youtube.com

Dearomatization Pathways: A significant area of modern organic synthesis involves the oxidative dearomatization of phenols, which converts the planar aromatic ring into a three-dimensional cyclic compound. nih.gov This transformation can be achieved using hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA). nih.govchemrxiv.org These reactions proceed by activating the phenol, followed by nucleophilic attack (either inter- or intramolecularly) at the ortho or para position. nih.gov This process generates highly valuable cyclohexadienone or cyclohexadienol structures, which are versatile synthetic intermediates. nih.govresearchgate.net The mechanism is complex and can involve radical-chain pathways. chemrxiv.org

Mechanistic Aspects of Catalyzed Reactions

Heterogeneous catalysis, particularly using zeolites, plays a pivotal role in the transformation of phenolic compounds. Zeolites like H-ZSM-5 are used for the C-dealkylation of 4-alkylphenols to produce phenol and olefins at high temperatures in the presence of steam. acs.org The reactivity of the alkylphenol is highly dependent on its structure; for example, 4-isopropylphenol is much more reactive than 4-n-propylphenol, which in turn is more reactive than 4-ethylphenol. ugent.be Computational studies using density functional theory (DFT) confirm this reactivity sequence, showing that the secondary nature of the alkyl carbon in the isopropyl group stabilizes the dealkylation transition state. acs.org

The mechanism for dealkylation involves the protonation of the aromatic ring at the para position to form a Wheland complex, which then undergoes dealkylation. acs.org The presence of water is often crucial, not as a direct reactant, but to prevent catalyst deactivation by promoting the desorption and diffusion of the phenol product away from the Brønsted acid sites, thus preventing active site poisoning. ugent.be

In the context of phenol alkylation with alcohols, another important zeolite-catalyzed reaction, the mechanism involves an electrophilic aromatic substitution. pnnl.gov When using an alcohol like cyclohexanol, it must first be dehydrated to an olefin (cyclohexene). The olefin is then protonated by a Brønsted acid site to form a carbenium ion, which acts as the reactive electrophile that attacks the phenol ring. pnnl.gov The presence of the alcohol can initially hinder the reaction by competing for adsorption at the active sites. pnnl.gov

Table 2: Reactivity of Alkylphenols in Zeolite-Catalyzed Dealkylation

| Reactant | Catalyst | Key Observation | Mechanistic Insight | Source(s) |

|---|---|---|---|---|

| 4-isopropylphenol (4-iso-PP) | H-ZSM-5 | Highest reactivity | Secondary nature of alkyl carbon stabilizes the transition state | acs.org |

| 4-n-propylphenol (4-n-PP) | H-ZSM-5 | Intermediate reactivity | Slower reaction rate compared to 4-iso-PP | acs.org |

| 4-ethylphenol (4-EP) | H-ZSM-5 | Lowest reactivity | Least stable transition state among the three | acs.org |

Biocatalysis offers a powerful and selective route for transforming phenolic compounds under mild conditions. scispace.com A key transformation is oxidative dearomatization, which rapidly builds molecular complexity from simple phenol starting materials. nih.govresearchgate.net This reaction is often difficult to achieve with high selectivity using traditional chemical methods. scispace.com

Enzymes, particularly flavin-dependent monooxygenases (FDMOs) found in natural product biosynthetic pathways, have been harnessed for this purpose. researchgate.netnih.gov These enzymes can catalyze the site- and enantioselective hydroxylation of phenols to produce valuable ortho-quinol products. nih.govthieme.de By leveraging a suite of different biosynthetic enzymes, catalysts with complementary substrate scopes and selectivities can be identified, allowing for a broad range of phenols to be transformed. scispace.com This biocatalytic approach has proven to be scalable and robust, enabling gram-scale reactions and its integration into multi-enzyme cascades. nih.gov

Other enzyme classes are also crucial in the biotransformation of phenols. Peroxidases, for example, are used in oxidative processes, though they can be prone to inactivation by hydrogen peroxide. rsc.org This issue has been addressed by developing immobilized multi-enzyme systems that generate H₂O₂ in situ, coupling enzymes like formate dehydrogenase and NADH-oxidase with a peroxidase. rsc.org Furthermore, enzymes such as phenolic acid decarboxylases, reductases, esterases, and β-glucosidases are involved in a sophisticated network that metabolizes various phenolic compounds in nature. mdpi.comnih.gov

Table 3: Enzyme Systems for Phenolic Compound Transformation

| Enzyme/System | Reaction Type | Substrate(s) | Product(s) | Source(s) |

|---|---|---|---|---|

| Flavin-dependent monooxygenases (e.g., TropB) | Oxidative Dearomatization | Phenols | Chiral ortho-quinols | scispace.comnih.govnih.gov |

| Formate Dehydrogenase, NADH-Oxidase, Peroxidase (Immobilized multi-enzyme system) | Oxidation | Phenols, 4-aminophenol, 2,4-dichloro-phenol | Oxidized aromatic derivatives | rsc.org |

| Phenolic Acid Decarboxylase | Decarboxylation | Phenolic acids | Corresponding phenols | mdpi.comnih.gov |

| Phenolic Acid Esterase | Hydrolysis | Phenolic acid esters | Phenolic acids, Alcohols | mdpi.comnih.gov |

Photochemical Reactivity and Mechanisms of this compound Analogues

The photochemical reactivity of phenols and their substituted analogues involves a variety of mechanisms, including bond cleavage and structural rearrangements. A primary photochemical process for phenols upon near-UV irradiation is O-H bond fission. nih.gov This occurs via a repulsive ¹πσ* electronic state. Molecules are initially excited to a ¹ππ* state, from which they can couple to the dissociative ¹πσ* state, leading to the loss of a hydrogen atom and the formation of a phenoxyl radical. nih.gov The position of substituents on the phenol ring, such as a methyl group, can influence the vibrational energy of the resulting radical product. nih.gov

In other phenol analogues, such as α-keto amides with phenolic substituents, photocleavage can lead to the release of the phenol. nih.govacs.org The proposed mechanism involves an intramolecular hydrogen transfer from an N-alkyl group to a keto oxygen, producing a zwitterionic intermediate that then eliminates the phenolate leaving group. nih.govacs.org The efficiency (quantum yield) of this photoelimination is sensitive to the electronic nature of the substituents on the phenol ring; electron-withdrawing groups generally lead to higher quantum yields, while electron-releasing groups can favor a competing 1,3-photorearrangement of the phenolic group. nih.govacs.org

A more recent development is the photochemical permutation of meta-substituted phenols. researchgate.netnih.gov In the presence of Lewis or Brønsted acids, phenols can be protonated to form arenium ions. These ions, upon photoexcitation, can undergo rearrangements via a 4π electrocyclization mechanism. researchgate.net By selectively choosing the irradiation wavelength, it is possible to control the direction of the substituent migration, for example, promoting a meta→para shift with short-wavelength light (e.g., 310 nm) and a meta→ortho shift with longer-wavelength light (e.g., 390 nm). researchgate.netnih.gov This provides a method for synthesizing different phenol isomers from a common precursor. nih.gov

Proton-Coupled Electron Transfer (PCET) Processes in Phenol Model Systems

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism relevant to the chemistry of phenols, particularly in biological contexts like the function of tyrosine in photosystem II and the antioxidant activity of phenolic compounds. diva-portal.orgnih.gov PCET describes reactions where both a proton and an electron are transferred. These transfers can occur in a single kinetic step, known as a concerted proton-electron transfer (CPET), or in separate, sequential steps (either proton transfer followed by electron transfer, PTET, or the reverse, ETPT). nih.govpnas.org

The oxidation of phenols often proceeds via a PCET mechanism because the high-energy intermediates of the stepwise pathways (a phenol radical cation in ETPT or a phenoxide anion in PTET) can be bypassed by the lower-energy concerted pathway. nih.govresearchgate.net The specific mechanism is influenced by factors such as the solvent, the pH, and the presence of a proton acceptor (base). diva-portal.orgjst.go.jp In aqueous solutions, water itself can act as the proton acceptor in the electrochemical oxidation of phenol, which has been shown to proceed via a CPET mechanism. nih.gov

Model systems are frequently used to study the intricacies of PCET. For example, phenols covalently linked to an oxidant and a base allow for the detailed investigation of intramolecular PCET. diva-portal.orgacs.org Studies on such systems have shown that the rate of PCET is strongly dependent on the driving force of the reaction and the nature of the hydrogen bond between the phenol and the proton-accepting base. pnas.orgacs.org These model studies provide fundamental insights into how phenols function as antioxidants, where they scavenge free radicals through hydrogen atom transfer (HAT), a process often described within the PCET framework. researchgate.netjst.go.jp

Table 4: Comparison of PCET Mechanisms in Phenol Oxidation

| Mechanism | Description | Key Intermediate(s) | Influencing Factors | Source(s) |

|---|---|---|---|---|

| CPET (Concerted Proton-Electron Transfer) | Electron and proton transfer in a single kinetic step. | None (concerted transition state) | Driving force, H-bond strength | nih.govpnas.orgresearchgate.net |

| ETPT (Electron Transfer followed by Proton Transfer) | Initial electron transfer to form a radical cation, followed by deprotonation. | Phenol radical cation (ArOH•⁺) | Oxidant strength, solvent polarity | diva-portal.orgnih.gov |

| PTET (Proton Transfer followed by Electron Transfer) | Initial deprotonation to form an anion, followed by electron transfer. Also known as SPLET (Sequential Proton Loss Electron Transfer). | Phenoxide anion (ArO⁻) | pH, base strength, solvent | diva-portal.orgnih.govjst.go.jp |

Computational Chemistry and Theoretical Studies of 3 1 Hydroxypropyl Phenol

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a primary tool for investigating the electronic structure and properties of molecules. mdpi.com By approximating the complex many-electron system to a more manageable one based on electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules like 3-(1-Hydroxypropyl)phenol. Functionals such as B3LYP are commonly employed in combination with basis sets like 6-311++G(d,p) to achieve reliable results for molecular geometries, electronic properties, and vibrational spectra. als-journal.commdpi.comnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable single bonds in its hydroxypropyl side chain, this involves a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies.

Researchers typically perform a systematic search of the potential energy surface by rotating the key dihedral angles. Each resulting conformer is then optimized to find its lowest energy geometry. The conformer with the global minimum energy is considered the most stable and is used for subsequent property calculations. The quality of the conformer geometries can significantly impact the accuracy of predicted properties. arxiv.org DFT calculations, for instance, can provide more accurate geometries compared to methods like MMFF94, which can influence the outcome of subsequent predictions. arxiv.org

Table 1: Representative Geometrical Parameters for a Phenol (B47542) Derivative (Illustrative)

This table illustrates typical bond lengths and angles that would be calculated for the optimized geometry of a phenol-containing compound. The values are representative and based on general findings for phenolic structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-O (phenolic) | ~1.37 Å |

| Bond Length | O-H (phenolic) | ~0.96 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C-H (aromatic) | ~1.08 Å |

| Bond Angle | C-O-H (phenolic) | ~109° |

| Bond Angle | C-C-C (aromatic) | ~120° |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsapub.org For phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom, while the LUMO is distributed over the aromatic system. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Phenolic Compound

This table provides an example of the kind of data generated from a HOMO-LUMO analysis. The specific energy values would be unique to this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.30 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.49 eV | Indicator of chemical reactivity and stability |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

DFT calculations are a powerful tool for predicting the vibrational spectra (e.g., infrared and Raman) of molecules. nih.gov After geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies corresponding to the normal modes of the molecule. ijaemr.com These theoretical frequencies can be used to assign the bands observed in experimental spectra.

Due to the approximations inherent in the calculations and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To improve agreement, it is common practice to apply a scaling factor to the computed frequencies. mdpi.com The analysis of these vibrations provides detailed information about the molecule's functional groups, such as the characteristic stretching of the phenolic O-H group, the C-O stretching, and various vibrations associated with the aromatic ring and the alkyl side chain. ijaemr.comstanford.edu

Table 3: Representative Predicted Vibrational Frequencies for a Phenol Derivative

This table shows examples of vibrational modes and their typical calculated frequencies for a molecule containing a phenol group. These predictions are crucial for interpreting experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |

| O-H Stretch | Phenolic Hydroxyl | 3600 - 3800 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C-H Stretch | Alkyl Side Chain | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Phenolic C-O | 1200 - 1300 |

| O-H Bend | Phenolic Hydroxyl | 1150 - 1250 |

Mechanistic Studies of Reactions via DFT

Beyond static molecular properties, DFT is extensively used to explore the dynamics of chemical reactions. It allows for the mapping of reaction pathways, the identification of transient species like transition states and intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism. rsc.orgpitt.edu

By modeling the interaction of this compound with a reactant, DFT can be used to trace the potential energy surface of the reaction. This involves identifying the minimum energy path that connects reactants to products. The highest point along this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. chemrxiv.org

Locating the TS structure and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea), a critical parameter for understanding reaction kinetics. ustc.edu.cn For phenols, common reactions studied via DFT include oxidation, electrophilic substitution, and reactions with free radicals. ustc.edu.cnresearchgate.net Frequency calculations are performed on the located TS to confirm it is a true first-order saddle point, characterized by a single imaginary frequency. researchgate.net

DFT is also an invaluable tool for investigating catalyzed reactions involving substrates like this compound. Computational chemists can model the entire catalytic cycle, step by step. researchgate.net This includes the initial binding of the substrate to the catalyst, the formation of various reaction intermediates, the transition states connecting these intermediates, and the final release of the product with regeneration of the catalyst.

By calculating the free energy of each intermediate and transition state in the cycle, the rate-determining step—the one with the highest energy barrier—can be identified. researchgate.net This information is crucial for understanding catalyst efficiency and for designing new, improved catalysts. Such studies can reveal the precise role of the catalyst in lowering the activation energy and guiding the reaction toward the desired product. nih.gov

Molecular Electrostatic Potential (MESP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deresearchgate.net For phenolic compounds, the MESP typically reveals negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl groups and the π-system of the aromatic ring, indicating these are likely sites for electrophilic attack. researchgate.netimist.ma Conversely, positive potential (blue regions) is generally found around the hydrogen atoms, particularly the acidic phenolic proton.

In the case of this compound, the MESP would be expected to show significant negative potential localized on the phenolic oxygen and the alcoholic oxygen of the 1-hydroxypropyl side chain. These regions represent the primary sites for interactions with electrophiles and hydrogen bond acceptors. The aromatic ring would also exhibit negative potential, making it susceptible to electrophilic substitution reactions.

Quantum chemical calculations are used to determine a range of reactivity descriptors that quantify different aspects of a molecule's reactivity. mdpi.comrjpn.org These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org A lower HOMO-LUMO energy gap generally signifies higher chemical reactivity. researchgate.net

Table 1: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates the electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; indicates the electron-accepting ability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. Higher values indicate greater stability. rjpn.org |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. A higher value suggests a better electrophile. imist.ma |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the nucleophilic character of a molecule relative to a standard (Tetracyanoethylene - TCE). imist.ma |

This table is generated based on established theoretical chemistry principles.

In Silico Modeling of Intermolecular Interactions (e.g., Inclusion Complexes)

In silico modeling is a critical tool for studying how molecules like this compound interact with other species at an atomic level. A significant area of this research is the formation of inclusion complexes, often with host molecules like cyclodextrins (CDs). researchgate.netnih.gov These studies are vital for applications in drug delivery, food science, and materials science, as encapsulation can enhance the solubility, stability, and bioavailability of the "guest" molecule. nih.govresearcher.life

Molecular dynamics (MD) simulations and molecular docking are the primary computational techniques used to investigate these host-guest interactions. nih.govnih.govmdpi.com These methods can predict the most stable orientation of the guest molecule within the host's cavity and calculate the binding energy, which indicates the stability of the complex. researchgate.netmdpi.com

For a phenolic compound like this compound, modeling its inclusion into a cyclodextrin (B1172386), such as β-cyclodextrin (β-CD) or its derivatives, would involve:

Docking: Predicting the preferred orientation of the phenol within the hydrophobic cavity of the cyclodextrin. It is likely that the phenol ring, being the most nonpolar part of the molecule, would be encapsulated within the CD cavity.

Molecular Dynamics (MD) Simulation: Simulating the dynamic behavior of the host-guest complex in a solvent (usually water) over time to assess its stability. mdpi.com

Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding free energy of the complex formation.

Studies on the inclusion complexes of other phenolic compounds, such as caffeic acid and ferulic acid, with β-cyclodextrin have shown that the formation of the complex is driven by non-covalent interactions, including van der Waals forces, hydrophobic interactions, and hydrogen bonds between the guest molecule and the rim of the cyclodextrin. researchgate.netnih.gov The stability of such complexes is a key finding from these computational studies. For instance, a computational study on p-coumaric acid and β-cyclodextrin found a heat of formation of -11.72 kcal/mol, indicating a stable complex. researchgate.net

Table 2: Typical Intermolecular Forces in Phenol-Cyclodextrin Inclusion Complexes

| Interaction Type | Description |

|---|---|

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. |

This table is generated based on general principles of supramolecular chemistry.

These computational approaches provide detailed insights into the geometry and thermodynamics of complex formation, which are often difficult to obtain through experimental methods alone. researchgate.net

Computational Simulation of Chemical Phenomena (e.g., Corrosion Inhibition by analogous compounds)

Computational simulations are extensively used to understand and predict the performance of organic molecules as corrosion inhibitors for metals. rsc.orgresearchgate.net Phenolic compounds are known to be effective corrosion inhibitors, and theoretical studies on analogous molecules can provide a strong indication of the potential of this compound in this application. mdpi.comnih.gov These simulations typically employ Density Functional Theory (DFT) and Molecular Dynamics (MD) to model the interaction between the inhibitor molecule and the metal surface. mdpi.comresearchgate.net

DFT calculations are used to determine the electronic properties of the inhibitor molecule, such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment. mdpi.comnih.govresearchgate.net These parameters help explain the molecule's reactivity and its ability to adsorb onto a metal surface. A high EHOMO suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO indicates a capacity to accept electrons from the metal, forming a feedback bond. mdpi.com

MD simulations model the adsorption of the inhibitor molecules on the metal surface in a simulated corrosive environment (e.g., aqueous solution). mdpi.comnih.govresearchgate.net These simulations provide information on the adsorption energy and the orientation of the molecule on the surface. A more negative adsorption energy indicates a stronger and more stable interaction. nih.gov For many organic inhibitors, a parallel (flat) adsorption orientation is observed, maximizing the contact area and protective effect. mdpi.comresearchgate.net

A computational study on hydroxytyrosol (B1673988) and tyrosol, two phenolic compounds from olive leaf extracts, as corrosion inhibitors for iron provides a relevant analogy. mdpi.comnih.govresearchgate.net The study utilized DFTB (Density-Functional Tight-Binding) and MD simulations to investigate their adsorption characteristics. The results showed that these molecules adsorb on the iron surface, with interaction energies indicating chemisorption. mdpi.comnih.gov

Table 3: Parameters from Computational Corrosion Studies of Analogous Phenolic Compounds

| Parameter | Method | Significance for Corrosion Inhibition | Finding for Analogous Compounds (e.g., Hydroxytyrosol) |

|---|---|---|---|

| Adsorption Energy | MD Simulation | Indicates the strength of the bond between the inhibitor and the metal surface. More negative values imply stronger adsorption. | High adsorption energy, indicating strong interaction with the iron surface. mdpi.comnih.gov |

| EHOMO | DFT | Higher energy facilitates electron donation to the metal surface, enhancing adsorption. | N/A |

| ELUMO | DFT | Lower energy allows for electron acceptance from the metal (back-donation), strengthening the bond. | N/A |

| Energy Gap (ΔE) | DFT | A small energy gap suggests higher reactivity and potentially better inhibition efficiency. | N/A |

| Fraction of Electrons Transferred (ΔN) | DFT | Indicates the tendency of a molecule to donate electrons to the metal surface. | Aligned with simulation results, confirming electron transfer. mdpi.comnih.gov |

This table synthesizes findings from computational studies on phenolic corrosion inhibitors. mdpi.comnih.govresearchgate.net

Based on these principles and the structural features of this compound (a π-rich aromatic ring and oxygen atoms with lone pair electrons), it is highly probable that it would also demonstrate significant corrosion inhibition potential. Computational simulations would be the ideal method to confirm its efficacy and elucidate its specific adsorption mechanism.

Isolation, Characterization, and Derivatization from Natural Product Biosynthesis

Isolation Procedures from Microorganisms and Plants

The isolation of 3-(1-Hydroxypropyl)phenol from complex natural matrices, such as plant tissues or microbial fermentation broths, is a critical first step for its study. The process typically begins with an extraction phase to create a crude extract, which is then subjected to rigorous purification and identification protocols. Extraction methods for phenolic compounds vary widely and are chosen based on the nature of the source material. Common techniques include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). mdpi.com These initial extracts contain a complex mixture of metabolites, necessitating further separation. mdpi.comnih.gov

Once a crude extract is obtained, chromatographic techniques are indispensable for the separation and purification of the target compound. High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful tools for isolating specific phenolic compounds from these complex mixtures. mdpi.com

High-Performance Liquid Chromatography (HPLC): This is a primary method for both analytical and preparative-scale separation of phenolic compounds with high purity. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most frequently used mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com The separation is based on the differential partitioning of the sample components between the two phases. By carefully controlling parameters such as the solvent gradient, flow rate, and temperature, compounds like this compound can be effectively isolated from other structurally similar molecules.

Column Chromatography: For larger-scale purification, column chromatography techniques are often employed. Sorbents such as Sephadex LH-20 are commonly used for the fractionation of phenolic extracts. nih.gov The process involves applying the crude extract to the column and eluting with a sequence of solvents, typically starting with alcohols (methanol or ethanol) to remove non-tannin substances, followed by acetone-water mixtures to obtain the desired phenolic fractions. nih.gov

The selection of the appropriate chromatographic method is crucial for obtaining the pure compound required for subsequent structural elucidation and biological assays.

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Reversed-Phase HPLC (RP-HPLC) | C18-bonded silica | Acetonitrile/Water or Methanol/Water gradients | High-resolution separation and purification of phenolic compounds. mdpi.com |

| Sephadex Column Chromatography | Sephadex LH-20 | Methanol, Ethanol, Acetone-Water mixtures | Fractionation of crude plant extracts to separate phenolic compounds from other substances. nih.gov |

| Solid-Phase Extraction (SPE) | C18 or other polymers | Methanol, Ethyl Acetate | Sample clean-up and pre-concentration of phenolic compounds from dilute extracts. mdpi.com |

Following chromatographic separation, definitive identification of this compound within the purified fractions or directly in the complex matrix is achieved through spectroscopic methods. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful technique.

LC-MS/MS: This method provides both retention time data from the HPLC and mass-to-charge ratio (m/z) data from the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound. This enables confident identification even when the compound is present at low concentrations within a complex mixture. nih.gov

HPLC with Diode Array Detection (DAD): DAD provides ultraviolet (UV) spectral data for the compound as it elutes from the HPLC column. Phenolic compounds exhibit characteristic UV absorbance patterns, which can aid in their preliminary identification and quantification by comparing the spectrum to that of a known standard. ugent.be

Biosynthetic Pathways and Precursors to Hydroxypropylphenols

The biosynthesis of phenolic compounds in plants and microorganisms primarily originates from two major metabolic pathways: the shikimic acid pathway and the phenylpropanoid pathway. nih.gov These pathways convert simple carbohydrate precursors into a wide array of aromatic compounds.

The core aromatic structure of hydroxypropylphenols is derived from the amino acids L-phenylalanine or L-tyrosine, which are themselves products of the shikimic acid pathway. nih.gov The phenylpropanoid pathway then commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid, or the deamination of L-tyrosine to form p-coumaric acid. nih.gov

A series of enzymatic reactions, including hydroxylations, methylations, and CoA-ligations, subsequently modify this basic C6-C3 phenylpropanoid skeleton. nih.gov The formation of the 1-hydroxypropyl side chain of this compound would require further specific enzymatic modifications, such as chain elongation, reduction, and hydroxylation reactions, acting upon a phenylpropanoid intermediate. While the precise enzymatic sequence leading to this compound is not extensively detailed, the foundational steps are well-established within the broader context of phenolic acid biosynthesis. nih.gov Rosmarinic acid, for example, is a well-studied phenolic compound synthesized via this pathway, highlighting the pathway's importance in generating complex phenolic structures. nih.gov

Chemoenzymatic Synthesis of Natural Product Analogues

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations on a substrate, often in conjunction with traditional chemical synthesis steps. This approach is highly valuable for creating novel analogues of natural products like this compound, allowing for the exploration of structure-activity relationships.

One prominent strategy involves using enzymes to introduce specific functional groups with high regio- and stereoselectivity, which can be difficult to achieve through purely chemical methods. nih.gov

Lipase-Catalyzed Reactions: Lipases can be used in non-aqueous media to catalyze reactions such as epoxidation. For instance, a propenylbenzene precursor can be converted to its corresponding epoxide through a lipase-catalyzed perhydrolysis reaction. This epoxide can then be chemically hydrolyzed to form a vicinal diol. nih.gov

Microbial Oxidation: Whole-cell microbial systems, such as those from Rhodococcus or Dietzia species, can then be used to selectively oxidize one of the hydroxyl groups of the diol to yield an α-hydroxy ketone. nih.gov This two-step chemoenzymatic process transforms a simple precursor into a more complex and functionalized analogue.

Enzymatic Sulfation: Another chemoenzymatic approach involves the use of sulfotransferases to create sulfated derivatives of phenolic acids. mdpi.com Using a suitable sulfate (B86663) donor, these enzymes can attach a sulfate group to a specific hydroxyl position on the phenolic ring, producing analogues with altered solubility and biological properties. mdpi.com

These chemoenzymatic methods provide a powerful and versatile platform for the derivatization of natural phenolic compounds, enabling the synthesis of unique analogues that may possess enhanced or novel biological activities.

Future Research Trajectories for 3 1 Hydroxypropyl Phenol in Chemical Biology and Catalysis

Development of Advanced Catalytic Systems for Selective Transformations

The development of sophisticated catalytic systems is paramount for the efficient and selective synthesis and functionalization of 3-(1-Hydroxypropyl)phenol. Future research in this area should concentrate on several key aspects. The creation of catalysts that can facilitate the asymmetric synthesis of this compound is a primary objective, as the chirality of the secondary alcohol is likely to be crucial for its biological activity and application in stereoselective synthesis. Both chemo- and biocatalytic approaches, including the use of chiral metal complexes and engineered enzymes, warrant exploration.

Furthermore, the development of catalysts for the selective transformation of the different functional groups within the molecule is of high importance. This includes catalysts for the selective oxidation of the secondary alcohol to a ketone, the etherification or esterification of the phenolic hydroxyl group, and the functionalization of the aromatic ring. Achieving high selectivity in these transformations will be critical for the synthesis of a diverse range of derivatives with tailored properties. The use of heterogeneous catalysts could also offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes.

Deeper Mechanistic Understanding of Biosynthetic Pathways

While the synthetic routes to this compound are being explored, a deeper understanding of its potential natural biosynthesis is a significant area for future research. Investigating whether this compound is a metabolite in microorganisms or plants could open up new avenues for its sustainable production through fermentation or plant-based systems. Research should focus on identifying the enzymes and metabolic pathways that could be involved in its formation.

This could involve screening microbial libraries for the ability to produce this compound or related compounds. Once a producing organism is identified, a combination of genomics, transcriptomics, and proteomics could be employed to elucidate the biosynthetic gene cluster and the specific enzymes responsible for the key steps in its formation. This knowledge would not only provide a "green" route for its synthesis but also offer insights into the biological roles of such compounds in nature. Understanding the regulatory mechanisms of these pathways could also allow for the metabolic engineering of microbial strains for enhanced production.

Rational Design of Derivatives for Targeted Molecular Interactions

The structural scaffold of this compound provides an excellent starting point for the rational design of derivatives with specific biological activities. Future research should leverage computational tools and structure-activity relationship (SAR) studies to design and synthesize analogs with enhanced potency and selectivity for specific biological targets. The phenolic hydroxyl and the secondary alcohol groups are key sites for modification to modulate properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.

By systematically modifying the propyl side chain, for instance by introducing different substituents or altering its length, and by functionalizing the aromatic ring, it may be possible to develop derivatives that can act as enzyme inhibitors, receptor agonists or antagonists, or probes for chemical biology studies. The synthesis and biological evaluation of a library of such derivatives, guided by molecular modeling and docking studies, will be crucial in identifying lead compounds for further development in areas such as medicinal chemistry and agrochemicals.

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A thorough understanding of the three-dimensional structure, conformational preferences, and electronic properties of this compound is essential for both its application in catalysis and the rational design of its derivatives. Future research should focus on the integration of advanced spectroscopic techniques and computational methods for a comprehensive characterization of this molecule.

Advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), will be invaluable for unambiguous structure elucidation and for studying its interactions with other molecules. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be crucial for accurate mass determination and for characterizing its fragmentation patterns. In parallel, quantum chemical calculations, such as density functional theory (DFT), can provide detailed insights into its geometric parameters, vibrational frequencies, and electronic structure. These computational studies can also be used to predict spectroscopic properties, aiding in the interpretation of experimental data, and to model its reactivity and interactions with catalytic sites or biological receptors.

Exploration of Novel Applications in Chemical Synthesis

Beyond its potential biological activities, this compound can serve as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, with two distinct hydroxyl groups, allows for a range of chemical transformations. Future research should explore its use in the synthesis of novel polymers, fine chemicals, and pharmaceutical intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.